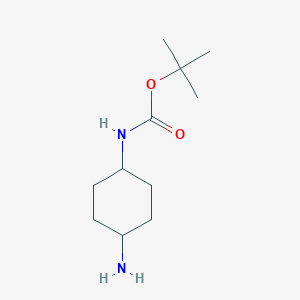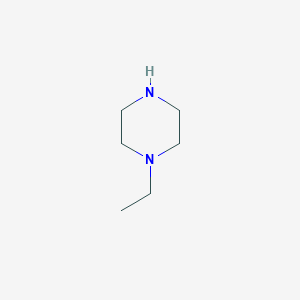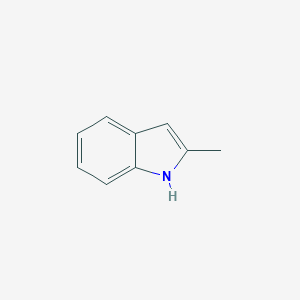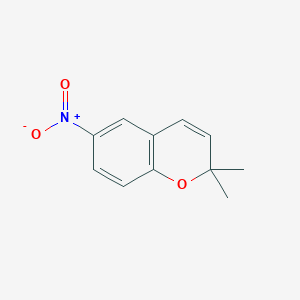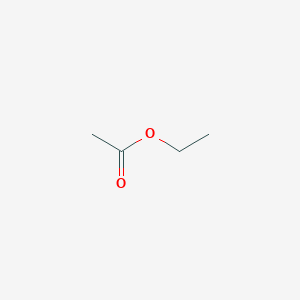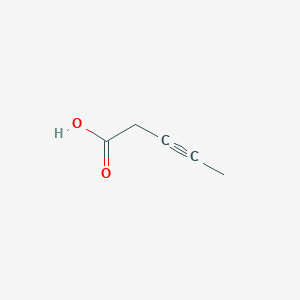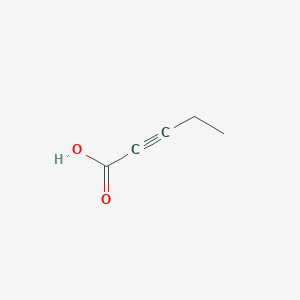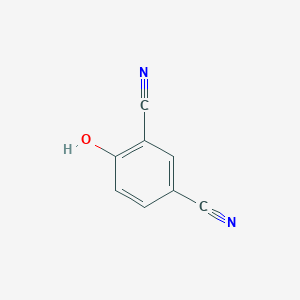
GKA-50
説明
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C₂₆H₂₈N₂O₆ This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, phenyl, and carboxylic acid groups
科学的研究の応用
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of GKA-50 is the enzyme glucokinase (GK) . GK plays a pivotal role in glucose homeostasis due to its glucose sensor role in pancreatic β-cells and as a rate-controlling enzyme for hepatic glucose clearance and glycogen synthesis .
Mode of Action
this compound interacts with its target, GK, by binding to an allosteric site of the enzyme . This interaction enhances the enzyme’s affinity for glucose and also its maximal catalytic rate . As a result, it stimulates insulin biosynthesis and secretion, enhances hepatic glucose uptake, and augments glucose metabolism .
Biochemical Pathways
this compound affects the glucose homeostasis pathway. By activating GK, it facilitates the conversion of glucose to glucose-6-phosphate, a key regulatory step in the liver to control the formation of glycogen . It also orchestrates insulin secretion in response to circulating blood glucose levels .
Result of Action
this compound has a significant impact on both molecular and cellular levels. It stimulates insulin release from mouse islets of Langerhans , enhances INS-1 cell proliferation , and reduces apoptosis induced by chronic high glucose in INS-1 cells . It also shows significant glucose lowering in high fat fed female rats .
Action Environment
The action of this compound can be influenced by environmental factors such as glucose levels. For instance, this compound enhances INS-1 cell proliferation and reduces apoptosis induced by chronic high glucose . This suggests that the compound’s action, efficacy, and stability might be influenced by the glucose environment in which it operates.
生化学分析
Biochemical Properties
GKA-50 interacts with glucokinase, an enzyme that phosphorylates glucose to form glucose 6-phosphate . This is the first and rate-limiting step of glycolysis in the pancreas and liver . This compound activates glucokinase via binding to an allosteric site of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It stimulates insulin release from mouse islets of Langerhans . It also influences cell function by modulating glucose homeostasis .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to glucokinase and activating it . This leads to an increase in the rate of glucose phosphorylation, which in turn influences insulin secretion .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. It has been shown to stimulate insulin release from mouse islets of Langerhans
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . It interacts with glucokinase, an enzyme that catalyzes the first step of glycolysis .
準備方法
The synthesis of 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid involves several steps, typically starting with the preparation of the core pyridine structure. The synthetic route may include:
Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis.
Introduction of Functional Groups: The methoxypropan-2-yl and phenylpropan-2-yl groups are introduced through nucleophilic substitution reactions.
Coupling Reactions: The benzoyl group is attached using coupling reagents like EDCI or DCC in the presence of a base.
Final Assembly: The final product is obtained by coupling the pyridine core with the benzoyl derivative under controlled conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
化学反応の分析
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of substituted derivatives.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.
類似化合物との比較
Similar compounds to 6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid include:
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-2-carboxylic acid: Differing in the position of the carboxylic acid group.
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-4-carboxylic acid: Another positional isomer.
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-sulfonic acid: Featuring a sulfonic acid group instead of a carboxylic acid group.
These compounds share similar core structures but differ in the position or nature of specific functional groups, which can significantly impact their chemical properties and biological activities.
特性
IUPAC Name |
6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O6/c1-17(11-19-7-5-4-6-8-19)33-22-12-21(13-23(14-22)34-18(2)16-32-3)25(29)28-24-10-9-20(15-27-24)26(30)31/h4-10,12-15,17-18H,11,16H2,1-3H3,(H,30,31)(H,27,28,29)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBMECSFDVUYQN-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)OC(C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)OC2=CC(=CC(=C2)C(=O)NC3=NC=C(C=C3)C(=O)O)O[C@@H](C)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851884-87-2 | |
| Record name | GKA-50 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851884872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 851884-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GKA-50 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9S2U67JS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the mechanism of action of GKA50 and how does it affect insulin secretion?
A: GKA50 acts as a glucokinase (GK) activator. GK is a key enzyme in glucose metabolism, playing a crucial role in regulating insulin secretion by pancreatic β-cells. GKA50 binds to an allosteric site on GK, enhancing its catalytic activity. [] This increased GK activity leads to a higher rate of glucose phosphorylation to glucose-6-phosphate, which in turn stimulates insulin secretion. [] This makes GKA50 a potential therapeutic agent for type 2 diabetes mellitus, a disease characterized by impaired insulin secretion and action.
Q2: What is the impact of GKA50 on intracellular calcium levels in pancreatic β-cells?
A: GKA50 influences intracellular calcium ([Ca2+]i) levels in pancreatic β-cells in a glucose-dependent manner. Studies show that GKA50 elevates [Ca2+]i in the presence of glucose, but not in its absence. [] This rise in [Ca2+]i is crucial for triggering insulin exocytosis. [] These findings highlight the importance of GKA50 in modulating intracellular signaling pathways involved in GSIS.
Q3: Are there any potential concerns regarding the use of GKA50, particularly regarding its effect on hepatic triglyceride levels?
A: While GKA50 shows promise in enhancing insulin secretion, studies in mice indicate a potential concern regarding its effect on hepatic triglyceride levels. Research demonstrates that repeated administration of GKA50 led to a significant increase in liver triglyceride content. [] This finding highlights the importance of further investigation into the long-term effects of GKA50 on lipid metabolism and potential implications for liver health.
Q4: What are the next steps in the research and development of GKA50 as a therapeutic agent for type 2 diabetes?
A4: Future research should focus on:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


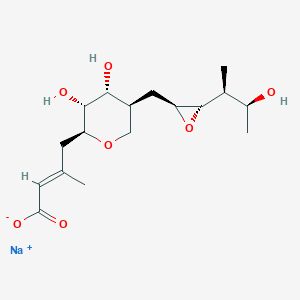
![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)
